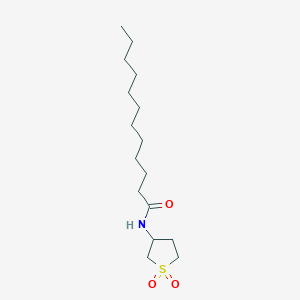
N-(1,1-dioxothiolan-3-yl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)dodecanamide is a chemical compound with the molecular formula C16H31NO3S It is known for its unique structure, which includes a dioxothiolan ring attached to a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)dodecanamide typically involves the reaction of 3-aminothiolane with dodecanoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-aminothiolane+dodecanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: The amide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiolane derivatives.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)dodecanamide involves its interaction with specific molecular targets. The dioxothiolan ring can interact with enzymes and proteins, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxotetrahydrothiophen-3-yl)dodecanamide
- N-(1,1-dioxothiolan-3-yl)hexadecanamide
Uniqueness
N-(1,1-dioxothiolan-3-yl)dodecanamide is unique due to its specific dioxothiolan ring structure and long dodecanamide chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
24373-83-9 |
|---|---|
Molecular Formula |
C16H31NO3S |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)dodecanamide |
InChI |
InChI=1S/C16H31NO3S/c1-2-3-4-5-6-7-8-9-10-11-16(18)17-15-12-13-21(19,20)14-15/h15H,2-14H2,1H3,(H,17,18) |
InChI Key |
VFHGSLPGSXJDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
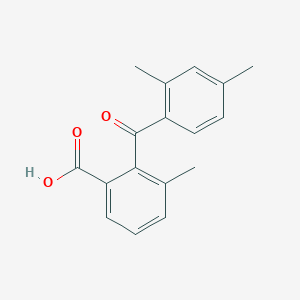
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)
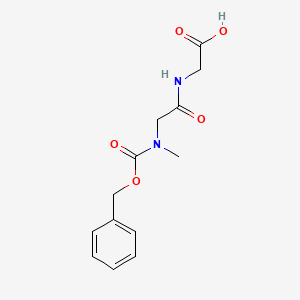
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)


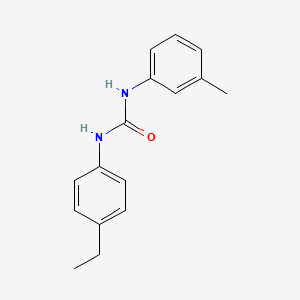
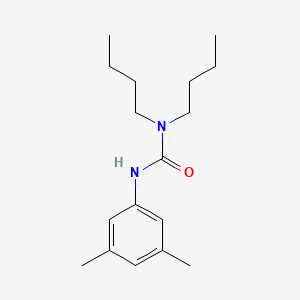
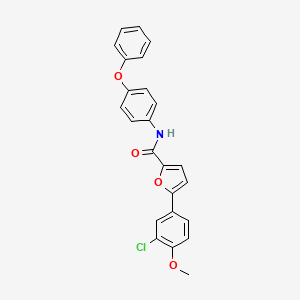
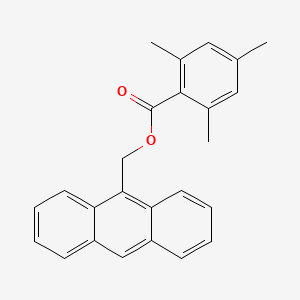
![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)
